molecular formula C9H5ClF4O B13595034 Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-

Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-

Cat. No.: B13595034
M. Wt: 240.58 g/mol
InChI Key: VARUOJRCGORAKY-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, making it a highly fluorinated aromatic ketone. Its molecular formula is C9H4ClF5O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- typically involves multiple steps, including halogenation and Friedel-Crafts acylation. One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The aromatic ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    EAS Reactions: Substituted aromatic compounds with various functional groups.

    Nucleophilic Substitution: Compounds with different nucleophiles replacing the chloro group.

    Oxidation and Reduction: Carboxylic acids and alcohols, respectively.

Scientific Research Applications

Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes or interacting with receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-[3-(trifluoromethoxy)phenyl]ethanone
  • 2-Chloro-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanone

Uniqueness

Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H5ClF4O

Molecular Weight

240.58 g/mol

IUPAC Name

2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5ClF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2

InChI Key

VARUOJRCGORAKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CCl

Origin of Product

United States

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